molecular formula C6H11BrO B12984817 1-((1-Bromovinyl)oxy)butane

1-((1-Bromovinyl)oxy)butane

Cat. No.: B12984817
M. Wt: 179.05 g/mol
InChI Key: XZHRBUIOWFAKPS-UHFFFAOYSA-N
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Description

1-((1-Bromovinyl)oxy)butane is an organobromine compound characterized by a bromovinyl ether group attached to a butane chain. Its molecular structure combines a reactive vinyl bromide moiety with an ether linkage, making it distinct from simpler alkyl bromides or ethers. The bromovinyl group introduces significant polarity and reactivity, particularly in elimination or substitution reactions, while the ether oxygen may enhance solubility in organic solvents.

Properties

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

1-(1-bromoethenoxy)butane

InChI

InChI=1S/C6H11BrO/c1-3-4-5-8-6(2)7/h2-5H2,1H3

InChI Key

XZHRBUIOWFAKPS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((1-Bromovinyl)oxy)butane can be synthesized through several methods. One common approach involves the reaction of butan-1-ol with a brominating agent such as hydrogen bromide (HBr) in the presence of a strong acid like sulfuric acid. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated and subsequently replaced by a bromine atom .

Industrial Production Methods

In an industrial setting, the production of 1-((1-Bromovinyl)oxy)butane typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and separation to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-((1-Bromovinyl)oxy)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted butanes, while elimination reactions can produce different alkenes .

Scientific Research Applications

1-((1-Bromovinyl)oxy)butane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be utilized in the development of new materials with specific properties.

    Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.

    Industrial Applications: It is employed in the production of various chemicals and polymers

Mechanism of Action

The mechanism of action of 1-((1-Bromovinyl)oxy)butane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-carbon bonds. This reactivity is exploited in various synthetic applications to construct complex molecular architectures .

Comparison with Similar Compounds

1-((1-Bromovinyl)oxy)butane vs. 1-Bromobutane (CAS 109-65-9)

  • Structure :
    • 1-((1-Bromovinyl)oxy)butane: Bromine is attached to a vinyl group connected via an ether oxygen to butane.
    • 1-Bromobutane: A primary alkyl bromide with bromine directly bonded to a butane chain.
  • Reactivity :
    • The vinyl bromide in 1-((1-Bromovinyl)oxy)butane is prone to elimination reactions (e.g., dehydrohalogenation) due to the sp²-hybridized carbon. In contrast, 1-Bromobutane undergoes nucleophilic substitution (SN2) reactions more readily .
  • Physical Properties :
    • 1-Bromobutane has a boiling point of ~101–102°C and a density of 1.276 g/cm³ . The bromovinyl ether’s higher molecular weight and polarity likely result in a higher boiling point and lower volatility compared to 1-Bromobutane.

1-((1-Bromovinyl)oxy)butane vs. 1-tert-Butoxybutane (CAS 1000-63-1)

  • Structure :
    • 1-tert-Butoxybutane features a bulky tert-butyl group attached via an ether oxygen to butane.
    • The bromovinyl group in 1-((1-Bromovinyl)oxy)butane introduces greater electron-withdrawing effects.
  • Stability :
    • The tert-butyl group in 1-tert-Butoxybutane provides steric hindrance, reducing susceptibility to nucleophilic attack. In contrast, the bromovinyl group may destabilize the molecule, favoring elimination or polymerization .
  • Applications: 1-tert-Butoxybutane is used as a solvent or inert intermediate, while 1-((1-Bromovinyl)oxy)butane’s reactivity suggests utility in cross-coupling reactions or as a monomer in halogenated polymers .

1-((1-Bromovinyl)oxy)butane vs. 1-(1-Butoxyethoxy)butane (CAS 871-22-7)

  • Structure :
    • 1-(1-Butoxyethoxy)butane is a diether (acetal derivative) with two butoxy groups linked by an ethoxy bridge.
    • 1-((1-Bromovinyl)oxy)butane has a single ether linkage and a brominated vinyl group.
  • Physical Properties :
    • 1-(1-Butoxyethoxy)butane has a boiling point of ~245°C and a density of 0.9048 g/cm³ . The bromine atom in 1-((1-Bromovinyl)oxy)butane likely increases density and boiling point due to higher molecular weight and polarity.

Comparative Data Table

Property 1-((1-Bromovinyl)oxy)butane 1-Bromobutane 1-tert-Butoxybutane 1-(1-Butoxyethoxy)butane
Molecular Formula C₆H₁₀BrO C₄H₉Br C₈H₁₈O C₁₀H₂₂O₂
Molecular Weight (g/mol) ~177.05 137.02 130.23 174.28
Boiling Point (°C) Estimated >150 101–102 Not reported 245.28
Density (g/cm³) Estimated ~1.3–1.5 1.276 Not reported 0.9048
Key Reactivity Elimination, polymerization SN2 substitutions Steric hindrance Acid-catalyzed hydrolysis

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